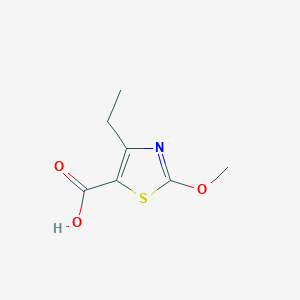

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C7H9NO3S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

4-ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C7H9NO3S/c1-3-4-5(6(9)10)12-7(8-4)11-2/h3H2,1-2H3,(H,9,10) |

InChI Key |

SYFYDAYATRDJTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=N1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic Acid

General Synthetic Strategy for 1,3-Thiazole Derivatives

The synthesis of 1,3-thiazole derivatives typically involves:

- Formation of the thiazole ring via cyclization of appropriate precursors such as α-haloketones with thiourea or thioacetamide.

- Introduction of substituents at the 2- and 4-positions via alkylation or acylation.

- Functional group transformations such as ester hydrolysis to yield the carboxylic acid.

Specific Methodologies Relevant to this compound

While direct literature on this exact compound is limited, closely related thiazole carboxylic acid derivatives have been prepared using the following approaches:

Cyclization Using α-Haloketones and Thioamide Precursors

- Step 1: Preparation of α-haloketone intermediate, e.g., 2-chloroacetoacetic acid ethyl ester.

- Step 2: Reaction of α-haloketone with thioacetamide or thiourea to form the thiazole ring.

- Step 3: Introduction of substituents such as ethyl or methoxy groups by alkylation of hydroxyl or amino groups on aromatic precursors or directly on the thiazole ring.

For example, a patent (WO2012032528A2) describes the cyclization of thioacetamide with 2-chloroacetoacetic acid ethyl ester to form 4-methylthiazole-5-carboxylic acid ethyl esters, which can be alkylated further to introduce alkoxy groups.

Alkylation to Introduce the Methoxy Group

- Alkylation of hydroxy-substituted thiazole intermediates with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions introduces the methoxy group at position 2.

- For instance, alkylation of 2-hydroxythiazole derivatives with methyl bromide in the presence of potassium carbonate in polar aprotic solvents (e.g., DMF) is common.

Hydrolysis of Esters to Carboxylic Acid

- The ethyl ester at position 5 is hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol or THF) to yield the free carboxylic acid.

- This step is typically carried out under reflux for several hours to ensure complete conversion.

Alternative Solid-Phase Synthesis Approaches

- Solid-phase synthesis methods have been reported for 4-substituted thiazole-5-carboxylic acids using Merrifield resin and subsequent cyclization and functionalization steps.

- These methods allow for the preparation of thiazole carboxylic acid derivatives via resin-bound intermediates, facilitating purification and combinatorial synthesis.

Detailed Synthetic Scheme (Hypothetical for this compound)

| Step | Reaction | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Preparation of α-haloketone | Ethyl chloroacetate + ethyl bromide (alkylation) | 2-chloro-3-ethylacetoacetate ester | ~80-90 | Alkylation to introduce ethyl group at C4 |

| 2 | Cyclization with thioacetamide | Thioacetamide, reflux in ethanol or DMF | 4-ethylthiazole-5-carboxylic acid ethyl ester | 70-85 | Formation of thiazole ring |

| 3 | Alkylation of hydroxyl group | Methyl iodide, K2CO3, DMF, 60-80 °C | 2-methoxy-4-ethylthiazole-5-carboxylic acid ethyl ester | 75-85 | Introduction of methoxy group at C2 |

| 4 | Hydrolysis of ester | NaOH, EtOH/H2O, reflux | This compound | 80-95 | Conversion to free acid |

Note: This scheme is constructed based on analogous known procedures for thiazole derivatives.

Analytical Data and Purity Considerations

- Purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC), aiming for >98% purity.

- Melting point determination confirms compound identity and purity.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to verify substitution pattern, especially the presence of the ethyl and methoxy groups.

- Infrared (IR) spectroscopy confirms functional groups such as carboxylic acid (broad OH stretch) and thiazole ring vibrations.

Summary Table of Preparation Methods

Final Remarks

The preparation of This compound involves classical heterocyclic synthesis techniques including cyclization of α-haloketones with thioamide sources, followed by selective alkylation and ester hydrolysis. The methods emphasize safety, purity, and process economy. While direct literature on this exact compound is scarce, analogous procedures for related thiazole carboxylic acids provide a robust framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Thiazole derivatives are studied for their antimicrobial, antifungal, and antiviral properties.

Industry: It is used in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiazole-carboxylic acid derivatives vary widely based on substituent patterns. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Key Observations:

- Substituent Position: The placement of substituents (e.g., methyl at position 4 vs. phenyl at position 4) significantly alters electronic and steric profiles. For instance, 4-methylthiazole-5-carboxylic acid derivatives exhibit enzyme-binding specificity in bacterial studies, while positional isomers (e.g., 2-methylthiazole-4-carboxylic acid) show reduced activity .

- Functional Groups: Methoxy (electron-donating) vs. ethoxy (larger, more lipophilic) groups influence solubility and membrane permeability. The ethoxy group in 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid may enhance bioavailability compared to methoxy analogs .

- Biological Activity: Aminoalkyl substituents (e.g., 2-[(2-methylbenzyl)amino]) correlate with antidiabetic effects, likely due to interactions with insulin signaling pathways . In contrast, aryl groups (e.g., in febuxostat) enable xanthine oxidase inhibition via π-stacking interactions .

Biological Activity

4-Ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. The thiazole ring structure, characterized by the presence of nitrogen and sulfur, contributes to its reactivity and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to multiple physiological effects:

- Antimicrobial Activity : Thiazole derivatives have been noted for their effectiveness against a range of pathogens. They can inhibit bacterial growth by interfering with cellular processes such as protein synthesis and cell wall formation .

- Antitumor Effects : Research indicates that compounds within the thiazole family exhibit cytotoxic effects on cancer cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways .

- Neuroprotective Properties : Some thiazole derivatives have been shown to act as modulators of AMPA receptors, which are critical in synaptic transmission and neuroprotection. This suggests potential applications in treating neurodegenerative diseases .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound, against several bacterial strains. The results indicated significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values ranged from 125 µg/mL to 250 µg/mL for sensitive strains .

Antitumor Properties

In vitro studies demonstrated that this compound exhibited potent cytotoxic effects on various cancer cell lines. For instance, a specific derivative showed cell viability rates dropping significantly below 20% at concentrations around 50 µM, indicating strong anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .

Neuroprotective Effects

Research investigating the impact of thiazole derivatives on AMPA receptors revealed that certain compounds could significantly modulate receptor activity. For instance, one derivative caused a notable decrease in receptor current amplitude and altered desensitization kinetics, suggesting its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-2-methoxy-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclocondensation of thioamide precursors with α-haloketones or esters. For derivatives with methoxy and ethyl substituents, adapt protocols from structurally analogous thiazoles (e.g., refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and formyl precursors in acetic acid for 3–5 hours). Purification typically involves recrystallization from DMF/acetic acid mixtures .

- Optimization : Adjust molar ratios (e.g., 1.1 equivalents of formyl components) and monitor reaction progress via TLC or HPLC. Substituent steric/electronic effects (e.g., methoxy vs. ethoxy) may require temperature modulation (e.g., 80–100°C reflux) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : and NMR to confirm substitution patterns (e.g., methoxy at C2, ethyl at C4).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNOS, theoretical MW: 201.06 g/mol).

- X-ray Crystallography : For structural confirmation, use SHELXL for refinement against single-crystal data .

Q. What safety precautions should be taken when handling this compound?

- Guidelines : While specific safety data for this compound is limited, analogous thiazoles (e.g., 2-(4-methyl-1,3-thiazol-5-yl)acetic acid) recommend:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or application of this compound in corrosion inhibition?

- Methodology :

DFT Calculations : Optimize molecular geometry using Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Electrochemical Studies : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate corrosion inhibition efficiency on metals (e.g., mild steel in acidic media).

Adsorption Isotherms : Fit data to Langmuir or Temkin models to assess binding mechanisms.

- Reference : Similar thiazole derivatives show inhibition efficiencies >80% at 1 mM concentrations, attributed to adsorption via heteroatoms (S, O) .

Q. What strategies are effective for incorporating this compound into bioactive molecules (e.g., kinase inhibitors)?

- Approach :

- Functionalization : Convert the carboxylic acid to amides or esters via coupling reagents (e.g., EDC/HOBt). For example, react with 4-(2-(1-pyrrolidinyl)ethoxy)aniline to mimic kinase inhibitor scaffolds .

- SAR Studies : Modify the ethyl or methoxy groups to probe steric effects on target binding. Compare IC values against kinases (e.g., GSK-3β, CDK1) using in vitro assays .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of thiazole derivatives?

- Strategy :

Data Collection : Grow single crystals via slow evaporation (solvent: DMF/EtOH).

Refinement : Use SHELXL to model tautomers (e.g., thione vs. thiol forms). Validate via residual electron density maps.

Cross-Validation : Compare with spectroscopic data (e.g., NMR chemical shifts for NH protons).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.